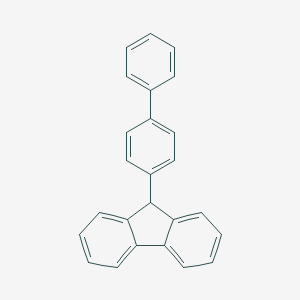

9-(4-phenylphenyl)-9H-fluorene

Description

9-(4-Phenylphenyl)-9H-fluorene is a fluorene derivative with a biphenyl substituent at the 9-position of the fluorene backbone. Fluorene derivatives are widely studied for their planar aromatic structure, which enables π-conjugation and enhances electronic properties, making them valuable in organic electronics, pharmaceuticals, and materials science . For instance, substituents at the 9-position significantly influence solubility, thermal stability, and electronic behavior .

Properties

CAS No. |

17165-86-5 |

|---|---|

Molecular Formula |

C25H18 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

9-(4-phenylphenyl)-9H-fluorene |

InChI |

InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H |

InChI Key |

WREAKBMEDKBNRJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |

Other CAS No. |

17165-86-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by reacting 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(1,1’-Biphenyl)-4-YL-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9-(1,1’-Biphenyl)-4-YL-9H-fluorene has several scientific research applications:

Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.

Materials Science: Employed in the development of new materials with unique electronic and optical properties.

Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicinal Chemistry: Explored for its potential therapeutic applications, including as a scaffold for drug design.

Mechanism of Action

The mechanism of action of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene in its applications is primarily based on its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated π-system .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

*Inferred properties based on analogous compounds. †Estimated based on carbazole and alkylidene-fluorene analogs .

- Electronic Effects: The biphenyl group in this compound likely enhances π-conjugation compared to electron-withdrawing perfluorophenyl groups (pKaTHF ≈ 28 in perfluorophenyl analogs ). This would result in a lower band gap than halogenated derivatives but higher than donor-acceptor copolymers like PAFDTBT .

- Thermal Stability : Aromatic substituents (e.g., biphenyl) improve thermal stability compared to alkyl chains, as seen in 9,9-dialkylfluorenes used in membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.